molecular formula C11H8F2N2O B581260 5-(2,4-Difluorophenyl)-2-methoxypyrimidine CAS No. 1352318-16-1

5-(2,4-Difluorophenyl)-2-methoxypyrimidine

Cat. No.: B581260
CAS No.: 1352318-16-1
M. Wt: 222.195
InChI Key: GAGSISVVAREXJB-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-2-methoxypyrimidine: is a heterocyclic aromatic compound that contains both pyrimidine and difluorophenyl groups

Scientific Research Applications

Chemistry: In chemistry, 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials with unique electronic properties.

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes. Its structure allows it to interact with biological targets in a selective manner, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings that require specific chemical resistance and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine typically involves the reaction of 2,4-difluorobenzaldehyde with methoxyamine hydrochloride to form an intermediate, which is then cyclized with guanidine to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of difluorophenylpyrimidine carboxylic acids.

    Reduction: Formation of difluorophenylpyrimidine alcohols.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-2-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity, while the methoxypyrimidine moiety allows for selective inhibition of target pathways. This dual functionality makes it a versatile compound in both biological and chemical applications.

Comparison with Similar Compounds

  • 2,4-Difluorophenyl isocyanate
  • 2-(2,4-Difluorophenyl)-5-methylpyridine
  • 2-(2,4-Difluorophenyl)-5-fluoropyridine

Comparison: Compared to these similar compounds, 5-(2,4-Difluorophenyl)-2-methoxypyrimidine is unique due to its methoxypyrimidine structure, which provides additional sites for chemical modification and enhances its versatility in various applications. The presence of the difluorophenyl group also contributes to its stability and reactivity, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

5-(2,4-difluorophenyl)-2-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c1-16-11-14-5-7(6-15-11)9-3-2-8(12)4-10(9)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGSISVVAREXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718589
Record name 5-(2,4-Difluorophenyl)-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-16-1
Record name 5-(2,4-Difluorophenyl)-2-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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